molecular formula C9H11ClN2O2 B10906692 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B10906692
M. Wt: 214.65 g/mol
InChI Key: HHMJPEWGVQCVCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-1-cyclopentyl-1H-pyrazole with carboxylic acid derivatives can yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular targets can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-1-cyclopentylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H11ClN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14)

InChI Key

HHMJPEWGVQCVCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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